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Compound of Interest

Compound Name: Ethyl 3-bromobenzoate

Cat. No.: B1584782

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for Ethyl 3-bromobenzoate
(CaH9BrOz2). This document is intended to serve as a core reference for the identification,
characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 3C NMR, IR, and
Mass Spectrometry for Ethyl 3-bromobenzoate.

Table 1: *H NMR Spectral Data

Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

8.17 t (triplet) 1H Ar-H

7.96 d (doublet) 1H Ar-H

7.65 d (doublet) 1H Ar-H

7.30 t (triplet) 1H Ar-H

4.38 g (quartet) 2H -OCH2CHs
1.39 t (triplet) 3H -OCH2CHs
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Table 2: *C NMR Spectral Data

While a definitive peak list from a single source is not readily available in public databases,
analysis of similar compounds and spectral databases indicates the following expected
chemical shifts.

Chemical Shift () ppm (Predicted) Assignment
~165 C=0 (ester)
~136 Ar-C

~133 Ar-C

~132 Ar-C

~130 Ar-C

~128 Ar-C

~122 Ar-C-Br

~61 -OCH2CHs
~14 -OCH2CHs

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum of Ethyl 3-bromobenzoate, typically acquired as a neat liquid film, exhibits
characteristic absorption bands for its functional groups.
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Wavenumber (cm~?) Intensity Assignment
~3050-3100 Medium Aromatic C-H Stretch
~2980 Medium Aliphatic C-H Stretch
~1720 Strong C=0 Stretch (Ester)
~1570, ~1470 Medium-Strong Aromatic C=C Stretch
~1250 Strong C-O Stretch (Ester)
~750 Strong C-Br Stretch

Table 4: Mass Spectrometry (MS) Data

The mass spectrum is typically acquired via electron ionization (El).

mlz Relative Intensity (%) Assignment
[M]*/ [M+2]* (Molecular ion
228/230 31.6/30.8 o . _
peak with isotopic bromine)
200/202 49.4/48.1 [M - C2H4]*
183/185 100.0/98.4 [M - OC2Hs]* (Base Peak)
155/157 34.1/33.2 [C7H4BrO]*
76 31.8 [CeHa]*

Experimental Protocols

The following are representative methodologies for acquiring the spectral data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Approximately 10-20 mg of Ethyl 3-bromobenzoate is dissolved in

~0.7 mL of deuterated chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as

an internal standard. The solution is then transferred to a 5 mm NMR tube.
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Instrumentation: *H and 3C NMR spectra are recorded on a 400 MHz spectrometer.

'H NMR Acquisition: A standard proton experiment is performed with a spectral width of
approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1
second. Typically, 16 scans are co-added to ensure a good signal-to-noise ratio.

13C NMR Acquisition: A proton-decoupled 2C experiment is conducted with a spectral width
of around 220 ppm. Due to the lower natural abundance of 13C, a greater number of scans
(e.g., 1024) and a longer relaxation delay (2-5 seconds) are used.

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the
resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the
TMS signal at 0.00 ppm for *H NMR and the residual CDCIs signal at 77.16 ppm for 13C
NMR.

Infrared (IR) Spectroscopy:

Sample Preparation: For a liquid sample like Ethyl 3-bromobenzoate, the spectrum is
typically acquired using the neat liquid film technique. A small drop of the sample is placed
between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor
27, is used.

Data Acquisition: A background spectrum of the clean salt plates is recorded. The sample is
then placed in the spectrometer's sample compartment, and the spectrum is acquired over a
range of 4000-400 cm~1 with a resolution of 4 cm~1, Typically, 16 or 32 scans are co-added.

Data Processing: The sample spectrum is ratioed against the background spectrum to
generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS):

o Sample Introduction: The sample is introduced into the mass spectrometer via a gas
chromatograph (GC-MS) for separation and purification before ionization.
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e Instrumentation: A common instrument configuration is a Gas Chromatograph coupled to a
Mass Spectrometer with an Electron lonization (EI) source, such as a JEOL JMS-DX-300.

« lonization: Electron ionization is performed at a standard energy of 70 eV.

o Data Acquisition: The mass analyzer scans a mass-to-charge (m/z) ratio range, typically from
40 to 400 amu.

o Data Processing: The resulting mass spectrum is plotted as relative intensity versus m/z.
The peak with the highest intensity is designated as the base peak (100% relative intensity).

Visualizations
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Workflow for Spectroscopic Analysis of Ethyl 3-bromobenzoate
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NMR Spectrometer (*H & 13C) FTIR Spectrometer GC-MS (El Source)
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Chemical Shifts, Multiplicities, Integration Wavenumbers & Functional Groups m/z Values & Fragmentation Pattern

Structure Confirmation

Click to download full resolution via product page

Caption: Spectroscopic analysis workflow for Ethyl 3-bromobenzoate.

« To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of Ethyl
3-bromobenzoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584782#ethyl-3-bromobenzoate-spectral-data-nmr-
ir-msj
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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